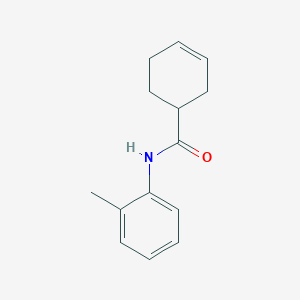
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexene ring attached to a carboxamide group, with a 2-methylphenyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide can be achieved through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction involves the reduction of the isoindole dione to form the desired carboxamide derivative . Bromination and epoxidation reactions can also be performed on the resulting compound to obtain substituted bicyclic lactone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield different amide derivatives.
Substitution: Substitution reactions, such as bromination and epoxidation, can introduce new functional groups to the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Bromine (Br2) and epoxidizing agents are used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Various amide derivatives.
Substitution: Substituted bicyclic lactone compounds.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide involves its interaction with molecular targets such as glycosidases. These enzymes facilitate the hydrolytic cleavage of glycosidic bonds, and the compound acts as an inhibitor by mimicking the substrate, transition state, or enzyme reaction product . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in treating metabolic disorders and other diseases .
Comparaison Avec Des Composés Similaires
- N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
- N-methyl-N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Comparison: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide is unique due to its specific substitution pattern and the presence of a cyclohexene ringSimilar compounds, such as N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, may have different substitution patterns and functional groups, leading to variations in their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
Clé InChI |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















